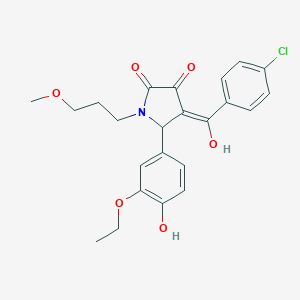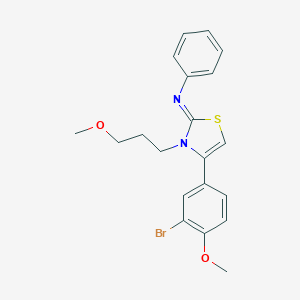![molecular formula C20H22N4O4 B257716 N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, also known as NBHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of hydrazine and benzamide, and its unique chemical structure makes it an attractive candidate for various research purposes.
Mécanisme D'action
The mechanism of action of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is not fully understood, but it is believed to involve the formation of a complex between the molecule and the target metal ion. This complexation results in a change in the fluorescence properties of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in scientific research is its high selectivity for copper ions. This property makes it an attractive candidate for the development of sensitive and selective detection methods for copper ions in biological samples. However, one limitation of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Orientations Futures
There are several potential future directions for research on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide. One area of interest is the development of new fluorescent probes based on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide for the detection of other metal ions. Another potential direction is the modification of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide to improve its fluorescence properties and sensitivity. Additionally, further studies are needed to fully understand the potential applications of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in biological systems and to evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazone with 6-oxohexanoic acid. The final step involves the coupling of the resulting compound with benzoyl chloride to yield N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide.
Applications De Recherche Scientifique
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a fluorescent probe for the detection of metal ions. N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to selectively bind to copper ions, and this property has been exploited for the development of sensitive and selective detection methods for copper ions in biological samples.
Propriétés
Nom du produit |
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C20H22N4O4/c25-19(23-22-15-16-8-7-11-18(14-16)24(27)28)12-5-2-6-13-21-20(26)17-9-3-1-4-10-17/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,21,26)(H,23,25)/b22-15+ |
Clé InChI |
KSOGQTAJOWSQEB-PXLXIMEGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)

methanone](/img/structure/B257641.png)

![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)
